molecular formula C17H19F3N4 B6438496 2-[4-(1-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine CAS No. 2549065-24-7

2-[4-(1-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine

Cat. No.: B6438496
CAS No.: 2549065-24-7
M. Wt: 336.35 g/mol
InChI Key: KCUMVAYDSTZAOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(1-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine is a compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a phenylethyl group and a pyrimidine ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 1-(1-phenylethyl)piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like xylene at elevated temperatures (around 130°C) for several hours . The product is then purified through crystallization or other suitable methods.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions and purification techniques would be crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

    Oxidation and Reduction: The phenylethyl group can undergo oxidation to form corresponding ketones or carboxylic acids.

    Coupling Reactions: The piperazine ring can be involved in coupling reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Bases: Potassium carbonate, sodium hydroxide.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Coupling Reagents: Palladium catalysts, copper catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylethyl group can yield phenylacetone or phenylacetic acid, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

2-[4-(1-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(1-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions characterized by cholinergic deficiency, such as Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine is unique due to the presence of the trifluoromethyl group on the pyrimidine ring, which can enhance its lipophilicity and metabolic stability. This structural feature may contribute to its distinct pharmacological profile and potential therapeutic applications.

Properties

IUPAC Name

2-[4-(1-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4/c1-13(14-5-3-2-4-6-14)23-9-11-24(12-10-23)16-21-8-7-15(22-16)17(18,19)20/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUMVAYDSTZAOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.